L-Mannose

Overview

Description

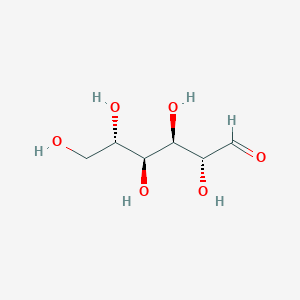

L-Mannose is a naturally occurring monosaccharide and an epimer of D-glucose, differing in the configuration of the hydroxyl group at the C2 carbon . It is an aldose sugar with the molecular formula C₆H₁₂O₆ and exists predominantly in the pyranose form in aqueous solutions. It is found in small quantities in fruits such as cranberries and peaches, as well as in microbial polysaccharides and glycoproteins .

Its structural uniqueness and biological activity make it a subject of interest in glycobiology and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Mannose can be synthesized through several chemical and enzymatic methods. One common approach involves the isomerization of D-mannose using specific enzymes like phosphomannose isomerase, which converts fructose-6-phosphate to mannose-6-phosphate . Another method includes the chemical synthesis from glucose via epimerization reactions .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation and enzymatic processes due to their efficiency and cost-effectiveness. For instance, the conversion of D-mannose to this compound can be achieved using specific strains of bacteria or yeast that express the necessary enzymes . These biotechnological methods are preferred for large-scale production as they offer higher yields and purity compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid, bromine water, and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic or basic catalysts, depending on the desired glycoside product.

Major Products

Oxidation: Mannuronic acid, mannonic acid.

Reduction: Mannitol.

Substitution: Various glycosides depending on the substituent used.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of L-Mannose in cancer therapy. It has been shown to suppress tumor growth and metastasis, suggesting its role as an anti-cancer agent. Specifically, this compound can enhance the efficacy of immunotherapy by promoting the degradation of programmed death-ligand-1 (PD-L1), a protein that cancer cells use to evade immune detection . Additionally, it has demonstrated anti-tumor effects against various types of cancers, including triple-negative breast cancer .

Inflammatory Diseases

This compound has been identified as a promising candidate for managing inflammatory diseases. It can suppress inflammation by inducing regulatory T cells and has been effective in models of autoimmune diseases such as multiple sclerosis, Type 1 diabetes, and asthma . Its immunomodulatory properties make it a valuable tool in developing therapies for chronic inflammatory conditions.

Urinary Tract Infections (UTIs)

One of the most well-known applications of this compound is in the prevention and treatment of urinary tract infections (UTIs). It works by inhibiting the adhesion of uropathogenic bacteria to the urinary tract epithelium, thereby reducing infection rates . Clinical studies have supported its efficacy in decreasing UTI recurrence.

Cancer Immunotherapy

A study indicated that oral administration of D-Mannose improved the outcomes of immunotherapy in patients with triple-negative breast cancer by enhancing PD-L1 degradation . This suggests that this compound could be integrated into existing cancer treatment protocols to improve patient responses.

Diabetes Management

Research has shown that elevated plasma levels of mannose correlate with insulin resistance and may serve as a biomarker for early detection of diabetes-related complications . This finding opens avenues for using this compound not only as a therapeutic agent but also as a diagnostic tool.

Future Perspectives

The potential applications of this compound extend beyond current uses. Ongoing research is exploring its role in:

- Nutraceuticals : As a dietary supplement for preventing chronic diseases.

- Drug Development : Leveraging its properties in creating new therapeutic agents targeting metabolic disorders and autoimmune diseases.

- Vaccine Development : Investigating its use in enhancing vaccine efficacy through improved immune responses.

Summary Table of Applications

Mechanism of Action

L-Mannose exerts its effects primarily through its role in glycosylation. It is converted to mannose-6-phosphate, which is then used in the synthesis of glycoproteins and glycolipids . In the context of urinary tract infections, this compound inhibits the adhesion of bacteria like Escherichia coli to the urothelium, thereby preventing infection . In cancer therapy, this compound accumulates as mannose-6-phosphate, which inhibits enzymes involved in glucose metabolism, thereby impairing tumor cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Mannose vs. D-Glucose

Structural Differences :

- This compound and D-glucose are C2 epimers, meaning they differ only in the stereochemistry of the hydroxyl group at the second carbon. In D-glucose, the C2 hydroxyl group is in the axial position, whereas in this compound, it is equatorial .

- Both are aldoses with identical molecular formulas (C₆H₁₂O₆) but distinct optical rotations: D-glucose is dextrorotatory, while this compound is levorotatory.

This compound vs. L-Rhamnose (6-Deoxy-L-Mannose)

Structural Differences :

- L-Rhamnose (C₆H₁₂O₅) is a 6-deoxy derivative of this compound, lacking the hydroxyl group at the C6 position .

- Both share the L-configuration but differ in ring structure stability due to the absence of the C6 hydroxyl group in L-Rhamnose.

Research Findings and Innovations

Enzymatic Production of this compound

L-Rhamnose isomerase (L-RI) catalyzes the interconversion of L-Rhamnose and this compound, enabling scalable production of this compound for therapeutic use. This method offers higher specificity compared to chemical synthesis .

Stereochemical Analysis

Studies comparing this compound with D-galactose revealed differences at two stereocenters (C2 and C4), ruling out an epimeric relationship. This distinction underscores the specificity of this compound in glycoprotein synthesis .

Biological Activity

L-Mannose is a naturally occurring monosaccharide that has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and gastrointestinal health. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Overview of this compound

This compound is an epimer of D-mannose and is primarily found in fruits such as cranberries and in certain plants. It plays a crucial role in glycosylation processes and is involved in various metabolic pathways. Recent studies have highlighted its potential therapeutic applications due to its immunomodulatory, anti-inflammatory, and anticancer properties.

-

Immunomodulation :

- This compound has been shown to enhance the function of regulatory T cells (Tregs) while suppressing effector T cells and inflammatory macrophages. This is mediated through the activation of transforming growth factor beta (TGF-β) and increased production of reactive oxygen species (ROS) from fatty acid oxidation .

- It also reduces the production of pro-inflammatory cytokines such as IL-1β in macrophages by limiting glycolysis and the tricarboxylic acid (TCA) cycle, thereby modulating immune responses .

-

Anticancer Activity :

- Research indicates that this compound inhibits cell proliferation in various cancer cell lines, including non-small cell lung carcinoma (NSCLC). It induces cell cycle arrest at the G0/G1 phase by modulating key regulatory proteins such as PCNA and p21 .

- Furthermore, this compound enhances the efficacy of chemotherapy agents like cisplatin by inducing metabolic remodeling that leads to genomic instability in cancer cells .

-

Gastrointestinal Health :

- In models of colitis, this compound has been shown to protect intestinal epithelial integrity by enhancing lysosomal function and preventing mitochondrial dysfunction. It improves tight junction integrity, thereby reducing inflammation and intestinal permeability .

- Studies have demonstrated significant reductions in colonic inflammation and inflammatory cell infiltration following this compound treatment in animal models .

Case Study 1: Colitis Management

A study involving IL-10-deficient mice demonstrated that this compound treatment significantly reduced body weight loss and colonic shortening compared to control groups. Histological analyses revealed decreased colonic inflammation and improved expression of tight junction proteins following this compound administration .

Case Study 2: Cancer Treatment Synergy

In a clinical trial assessing the effects of this compound on NSCLC patients undergoing chemotherapy, results indicated that those receiving this compound alongside standard treatment experienced improved outcomes, including reduced tumor size and enhanced quality of life measures compared to those receiving chemotherapy alone .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884248 | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-80-5 | |

| Record name | L-Mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.